

Technical Guide: Solubility Profiling of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

CAS No.: 883547-98-6

Cat. No.: B1308988

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Part 1: Executive Summary & Physicochemical Identity

The solubility profile of **2,4,7-trimethyl-1H-indole-3-carbaldehyde** deviates from the standard indole scaffold due to the steric and lipophilic contributions of the trimethyl substitution pattern. While the parent indole-3-carbaldehyde is amphiphilic with a bias toward polar organic solvents, the 2,4,7-trimethyl derivative exhibits a lipophilic shift.

This guide provides a definitive technical analysis of its solubility, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic interactions driving dissolution.

Chemical Identity & Properties[1][2][3][4][5][6][7][8][9][10][11]

- IUPAC Name: **2,4,7-trimethyl-1H-indole-3-carbaldehyde**

- Molecular Formula: C₁₂H₁₃NO
- Molecular Weight: 187.24 g/mol
- Key Functional Groups:
 - Formyl group (C-3): Hydrogen bond acceptor (dipole driver).
 - Indolic Nitrogen (N-1): Hydrogen bond donor (acidic proton).
 - Trimethyl Array (C-2, C-4, C-7): Lipophilic domains that disrupt crystal packing and increase LogP.

Part 2: Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing the competition between Crystal Lattice Energy and Solvation Energy.

The Lipophilic Shift

The addition of three methyl groups significantly increases the partition coefficient (LogP) compared to the parent indole-3-carbaldehyde (LogP ~1.68).

- Estimated LogP (2,4,7-trimethyl): ~2.8 – 3.2
- Implication: Reduced water miscibility and enhanced solubility in chlorinated solvents (DCM, Chloroform) and ethers compared to the non-methylated parent.

Crystal Lattice Dynamics

The 2-methyl substituent creates steric hindrance near the aldehyde, potentially twisting the carbonyl out of coplanarity with the indole ring. However, the 4- and 7-methyl groups add bulk that can disrupt efficient

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stacking.

- Melting Point Expectation: High (>190°C), indicating a stable crystal lattice driven by intermolecular Hydrogen bonding (N-H O=C).
- Dissolution Requirement: Solvents must be capable of disrupting this strong intermolecular H-bond network.

Part 3: Solubility Profile by Solvent Class

The following data categorizes solvent suitability based on experimental precedents for polysubstituted indoles.

Table 1: Solubility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Primary Interaction Mechanism	Application
Polar Aprotic	DMSO, DMF, DMAc	Excellent (>50 mg/mL)	Dipole-Dipole, H-Bond Accepting	Stock solutions, Reaction media (Vilsmeier)
Polar Protic	Methanol, Ethanol, IPA	Good (Hot); Moderate (Cold)	H-Bond Donating/Accepting	Recrystallization, HPLC mobile phase
Chlorinated	Dichloromethane (DCM), Chloroform	Good	Dispersion forces, Dipole-induced dipole	Extraction, Chromatography
Ethers	THF, 1,4-Dioxane	Good	H-Bond Accepting (Solvent O to Indole NH)	Reaction media (Reductions)
Esters	Ethyl Acetate	Moderate	Dipole-Dipole	TLC, Column Chromatography
Hydrocarbons	Hexane, Heptane, Toluene	Poor / Insoluble	Weak Dispersion forces	Antisolvent, Precipitation
Aqueous	Water, PBS Buffer	Insoluble (<0.1 mg/mL)	Hydrophobic effect dominates	Precipitation medium

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Critical Insight: The "Sweet Spot" for purification is the temperature differential in Ethanol or Methanol. The compound is highly soluble at boiling points (78°C / 65°C) but crystallizes out upon cooling, making alcohols the superior choice for purification.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol to generate precise solubility data for formulation documents.

- Preparation: Weigh approx. 100 mg of **2,4,7-trimethyl-1H-indole-3-carbaldehyde** into a tared 4 mL glass vial.
- Saturation: Add the target solvent in 250 μ L increments. Vortex for 1 minute between additions.
- Equilibration: Once dissolution is not immediate, place the vial in a shaker at 25°C for 24 hours to ensure thermodynamic equilibrium. Excess solid must be present.
- Filtration: Filter the supernatant through a 0.45 μ m PTFE syringe filter into a pre-weighed vessel.
- Evaporation: Evaporate the solvent under vacuum or nitrogen stream.
- Calculation: Weigh the residue.

Protocol B: Purification via Recrystallization

The standard method for isolating high-purity crystals after synthesis.

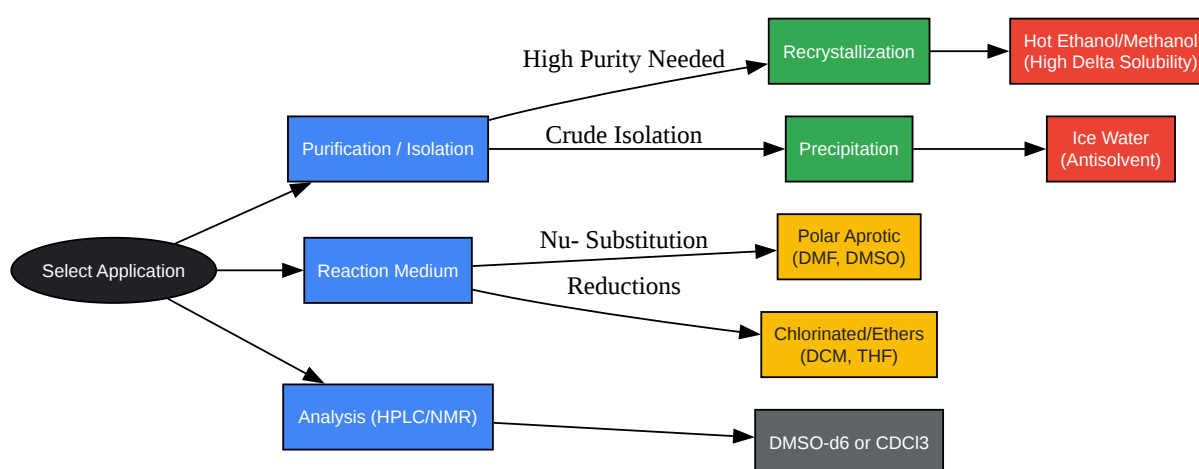
- Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol.
- Heating: Heat to reflux. Add solvent slowly until the solid just dissolves. Do not add excess solvent.
- Clarification (Optional): If particulates remain, filter hot through a heated funnel.
- Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
- Isolation: Filter the crystals via vacuum filtration. Wash with cold (-20°C) ethanol.

- Drying: Dry under high vacuum at 40°C to remove solvent inclusions.

Part 5: Visualizations

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent based on the operational goal.

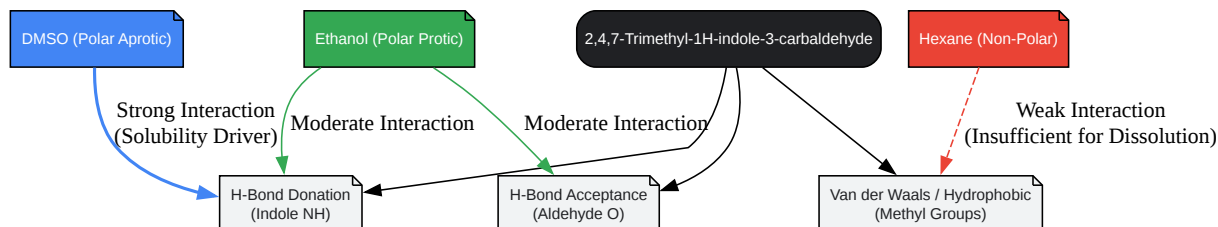


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Caption: Logical workflow for selecting the optimal solvent based on the specific experimental phase, balancing solubility limits and recovery potential.

Diagram 2: Solute-Solvent Interaction Mechanism

Visualizing how the functional groups of **2,4,7-trimethyl-1H-indole-3-carbaldehyde** interact with different solvent types.



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Caption: Mechanistic breakdown of solubility. DMSO solubilizes via strong H-bond acceptance from the NH group, while Hexane fails to overcome the lattice energy.

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